S 3-(4-Bromo-phenyl)-2-(cyclobutanecarbonyl-amino)-propionic acid methyl ester
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Overview
Description
S 3-(4-Bromo-phenyl)-2-(cyclobutanecarbonyl-amino)-propionic acid methyl ester is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a bromophenyl group, a cyclobutanecarbonyl-amino moiety, and a propionic acid methyl ester, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S 3-(4-Bromo-phenyl)-2-(cyclobutanecarbonyl-amino)-propionic acid methyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Amidation: The formation of an amide bond between the bromophenyl group and cyclobutanecarbonyl chloride.
Esterification: The conversion of the resulting carboxylic acid to its methyl ester form.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
S 3-(4-Bromo-phenyl)-2-(cyclobutanecarbonyl-amino)-propionic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to remove the bromine atom or modify the amide group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl ketones, while reduction could produce cyclobutylamines.
Scientific Research Applications
S 3-(4-Bromo-phenyl)-2-(cyclobutanecarbonyl-amino)-propionic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of S 3-(4-Bromo-phenyl)-2-(cyclobutanecarbonyl-amino)-propionic acid methyl ester involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, while the cyclobutanecarbonyl-amino moiety could influence the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-phenyl)-2-(cyclobutanecarbonyl-amino)-propionic acid methyl ester
- 3-(4-Fluoro-phenyl)-2-(cyclobutanecarbonyl-amino)-propionic acid methyl ester
- 3-(4-Methyl-phenyl)-2-(cyclobutanecarbonyl-amino)-propionic acid methyl ester
Uniqueness
S 3-(4-Bromo-phenyl)-2-(cyclobutanecarbonyl-amino)-propionic acid methyl ester is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs.
Properties
IUPAC Name |
methyl (2S)-3-(4-bromophenyl)-2-(cyclobutanecarbonylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO3/c1-20-15(19)13(17-14(18)11-3-2-4-11)9-10-5-7-12(16)8-6-10/h5-8,11,13H,2-4,9H2,1H3,(H,17,18)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYOSXCCBPCURK-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)Br)NC(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)Br)NC(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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